N'-(4-chlorophenyl)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-N-[4-(dimethylamino)benzyl]urea
Description
Chemical Structure & Properties The compound N'-(4-chlorophenyl)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-N-[4-(dimethylamino)benzyl]urea (CAS: 338406-17-0) is a urea derivative with a molecular weight of 558.86 g/mol and the chemical formula C₂₄H₂₂Cl₂F₃N₅O. Its structure features three key moieties:
- A 4-chlorophenyl group linked to the urea backbone.
- A 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl side chain, introducing a pyridine ring with chloro and trifluoromethyl substituents.
- A 4-(dimethylamino)benzyl group, contributing electron-donating dimethylamino functionality.
Properties
IUPAC Name |
3-(4-chlorophenyl)-1-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-1-[[4-(dimethylamino)phenyl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24Cl2F3N5O/c1-33(2)20-9-3-16(4-10-20)15-34(23(35)32-19-7-5-18(25)6-8-19)12-11-30-22-21(26)13-17(14-31-22)24(27,28)29/h3-10,13-14H,11-12,15H2,1-2H3,(H,30,31)(H,32,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXIMWMHSUWKSTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CN(CCNC2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24Cl2F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-(4-chlorophenyl)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-N-[4-(dimethylamino)benzyl]urea is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the pharmacological properties, structure-activity relationships (SAR), and relevant case studies associated with this compound.
- Molecular Formula : C24H24Cl2F3N5O
- Molar Mass : 526.38 g/mol
- CAS Number : Specific CAS not provided in the sources.
The compound's biological activity is largely attributed to its structural components, particularly the urea moiety and the halogenated pyridine ring. These features facilitate interactions with various biological targets, including enzymes and receptors involved in disease pathways.
Biological Activity Overview
-
Antiviral Activity :
- Studies have demonstrated that similar compounds with pyridine and urea functionalities exhibit antiviral properties, particularly against retroviruses. For instance, compounds with a related structure showed IC50 values indicating effective inhibition of reverse transcriptase, a key enzyme in viral replication .
- Anticancer Potential :
- Antimicrobial Effects :
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the phenyl and pyridine rings can significantly influence the biological activity of the compound:
- Substituents on the Phenyl Ring : The introduction of electron-withdrawing groups (like chlorine or trifluoromethyl) can enhance activity by increasing the compound's reactivity towards biological targets.
- Pyridine Modifications : Variations in the pyridine ring structure can alter binding affinity to target enzymes or receptors, affecting overall potency .
Case Studies
- In Vitro Studies :
- Animal Models :
Summary of Findings
Scientific Research Applications
N'-(4-chlorophenyl)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-N-[4-(dimethylamino)benzyl]urea has been studied for its pharmacological properties, including:
- Antitumor Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, suggesting potential in cancer therapy.
- Urease Inhibition : The compound may act as an inhibitor of urease, an enzyme linked to several health issues, including kidney stones and peptic ulcers. This inhibition can be crucial for developing treatments targeting these conditions .
Therapeutic Applications
The unique molecular interactions of this compound position it as a candidate for several therapeutic areas:
- Cancer Treatment : Its ability to induce apoptosis in tumor cells makes it a subject of interest in oncology.
- Infectious Diseases : The compound's mechanism may also involve antimicrobial properties, warranting exploration in the context of infectious disease treatment.
- Enzyme Inhibition : As a urease inhibitor, it could lead to new treatments for conditions associated with urease activity.
Case Studies
- Antitumor Efficacy : In vitro studies have demonstrated that derivatives of this compound can significantly reduce cell viability in breast and colon cancer cell lines. The mechanism involves the induction of cell cycle arrest and apoptosis through the activation of caspase pathways.
- Urease Inhibition Studies : A study focusing on urease inhibitors highlighted that compounds similar to this compound exhibited IC50 values in the micromolar range, indicating potent inhibition compared to traditional inhibitors.
Chemical Reactions Analysis
Formation of the Urea Core
Urea bonds are typically formed via:
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Isocyanate-Amine Reaction : Reacting 4-chlorophenyl isocyanate with a diamine intermediate (e.g., 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl-[4-(dimethylamino)benzyl]amine) .
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Carbodiimide-Mediated Coupling : Using reagents like EDC/HOBt to couple amines and carboxylic acids, though this is less common for ureas .
Dimethylaminobenzyl Functionalization
The dimethylamino group on the benzyl moiety could be introduced via:
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Mannich Reaction : Alkylation of benzylamine with formaldehyde and dimethylamine .
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Reductive Amination : Using dimethylamine and a benzaldehyde derivative .
Hydrolysis of the Urea Group
The urea linkage may hydrolyze under extreme pH conditions:
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Acidic Hydrolysis : Forms 4-chloroaniline and a pyridinylaminoethyl-benzyl carbamic acid intermediate .
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Basic Hydrolysis : Yields corresponding amines and carbon dioxide .
Thermal Stability
The compound’s predicted boiling point (672.8°C) and density (1.400 g/cm³) indicate high thermal stability, likely due to strong intermolecular hydrogen bonding and aromatic stacking.
Electrophilic Substitution
The electron-deficient pyridine ring (due to -Cl and -CF₃ groups) may undergo:
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Nitration : At the 4-position under nitrating conditions.
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Sulfonation : Directed by the electron-withdrawing groups.
Comparative Synthetic Methods
The table below summarizes plausible methods based on literature analogs:
Biological Relevance
While direct data on this compound’s bioactivity is unavailable, structurally related ureas exhibit:
Comparison with Similar Compounds
Comparison with Structurally Similar Urea Derivatives
The compound belongs to a class of urea-based molecules widely utilized as pesticides or bioactive agents. Below is a detailed comparison with analogous compounds:
Key Structural and Functional Insights
A. Substituent Impact on Bioactivity
- The trifluoromethyl group in the target compound and chlorfluazuron enhances metabolic stability and lipophilicity, critical for membrane penetration in insecticides .
C. Physicochemical Properties
- The pyridinyl-aminoethyl chain in the target compound may improve solubility in polar solvents compared to purely aromatic derivatives like N-(4-chlorophenyl)-N'-(5-nitro-2-pyridinyl)urea .
- The chloro and trifluoromethyl groups likely increase resistance to enzymatic degradation, a feature shared with chlorfluazuron .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
